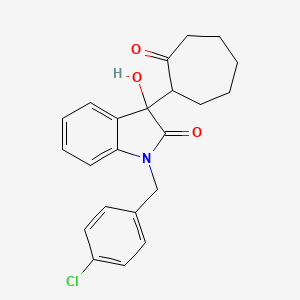

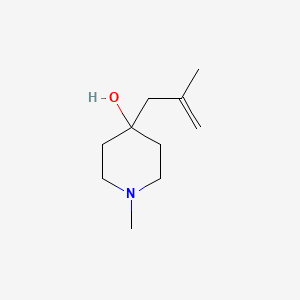

![molecular formula C21H26N4O5 B4333588 1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333588.png)

1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Description

The synthesis and study of nitrogen-bearing heterocyclic scaffolds, especially those involving spiro configurations and pyrido[1,2-a]quinoline derivatives, have garnered significant interest due to their potential applications in various fields of chemistry and materials science. These compounds exhibit a range of interesting chemical and physical properties, making them valuable for research and development.

Synthesis Analysis

The synthesis of these compounds often involves multi-component reactions that allow for the regioselective construction of complex structures. One such method demonstrated the use of trimethylglycine betaine-based catalysts in a pseudo four-component reaction, achieving high diastereoselectivity and excellent yields (Patel & Patel, 2019). Another approach involved substrate-oriented multicomponent reactions under metal-free conditions to synthesize tetrahydro-spiro[pyrazolo[4,3-f]quinoline] derivatives, highlighting the efficiency and versatility of these synthetic routes (Patel, Patel, Padrón, & Patel, 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of spiro configurations and multiple heterocyclic rings. Structural analyses often reveal the formation of asymmetric centers, contributing to the compound's unique properties. For instance, the detailed study of quinoline analogs of the perimidinespirohexadienone family highlighted significant insights into their photochemistry and structural peculiarities (Moerdyk et al., 2009).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, displaying a wide range of reactivity due to their functional groups and structural features. For example, the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction showcases the innovative approaches to forming fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. Studies focusing on hydrogen-bonded structures of certain derivatives highlight how minor changes in substituents can significantly affect the compound's physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various reagents, are central to understanding these compounds' applications. The efficient synthesis of spiro derivatives and their subsequent evaluation for antimicrobial activities exemplifies the practical significance of these chemical properties (Verma et al., 2017).

properties

IUPAC Name |

1'-tert-butyl-3-methyl-8-nitrospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-12-7-8-23-15-6-5-14(25(29)30)10-13(15)11-21(16(23)9-12)17(26)22-19(28)24(18(21)27)20(2,3)4/h5-6,10,12,16H,7-9,11H2,1-4H3,(H,22,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPHOXHJHDAUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

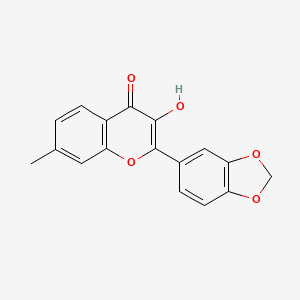

![diethyl 2,2'-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate](/img/structure/B4333512.png)

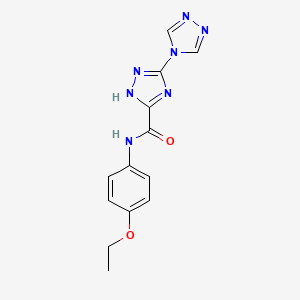

![2-(ethylthio)-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333519.png)

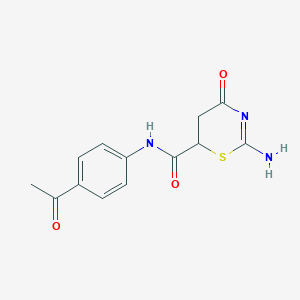

![2-(ethylthio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333531.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333544.png)

![methyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333549.png)

![2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4333556.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4333560.png)

![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333590.png)